molecular formula C8H6Cl2O4 B034058 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid CAS No. 108544-97-4

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

Cat. No. B034058
CAS RN: 108544-97-4
M. Wt: 237.03 g/mol
InChI Key: PIUZBDHQOOFIPU-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a chemically synthesized compound. It is a derivative of benzoic acid, which is known for its versatility in chemical reactions and importance in the synthesis of numerous compounds.

Synthesis Analysis

  • The synthesis of similar compounds, such as tetrahydrofurans from allyl-hydroxy esters, involves electrophilic cyclization mediated by acids like metachloroperoxybenzoic acid (Iqbal et al., 1991).
  • Synthesis of related compounds often involves multiple steps, including methylation, ethylation, and oxidation, as seen in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008).

Molecular Structure Analysis

  • The molecular structure of closely related compounds can be determined using techniques like FTIR, FT-Raman, UV, and NMR spectroscopy, as demonstrated in the study of 4-amino-5-chloro-2-methoxybenzoic acid (Poiyamozhi et al., 2012).

Chemical Reactions and Properties

  • Compounds like 5-hydroxy-3-mercapto-4-methoxybenzoic acid exhibit specific inhibitory reactions, as observed in their interaction with enzymes like catechol O-methyltransferase (Borchardt & Huber, 1982).

Physical Properties Analysis

  • The physical properties of similar benzoic acid derivatives are often characterized by their crystalline structure and bonding patterns, as found in compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid (Kumarasinghe et al., 2009).

Chemical Properties Analysis

  • Chemical properties of benzoic acid derivatives can include reactions with hydroxide ion in aqueous solutions, forming anionic σ-complexes and intermediate complexes, as observed in the study of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids (HasegawaYoshinori, 1983).

properties

IUPAC Name

2,3-dichloro-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUZBDHQOOFIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910763
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

CAS RN

108544-97-4
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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